molecular formula C22H19ClFN7 B2721448 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine CAS No. 946343-73-3

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine

Cat. No.: B2721448
CAS No.: 946343-73-3
M. Wt: 435.89
InChI Key: CSIYAYVNYXIPDQ-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a pteridine ring substituted with a 4-fluorophenyl group

Mechanism of Action

Target of Action

The primary targets of the compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and cellular environment. More research is needed to understand how these factors affect the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 3-chlorophenylamine with ethylene glycol in the presence of a dehydrating agent such as phosphorus oxychloride.

    Substitution Reaction: The piperazine intermediate is then reacted with 4-fluorobenzonitrile under basic conditions to introduce the 4-fluorophenyl group.

    Cyclization: The resulting intermediate undergoes cyclization with a suitable reagent, such as formic acid, to form the pteridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazine N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: It is studied for its effects on neurotransmitter systems and potential use in treating neurological disorders.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-bromophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pteridin-4-amine
  • 1,4-bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride

Uniqueness

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine is unique due to the specific combination of the 3-chlorophenyl and 4-fluorophenyl groups, which confer distinct electronic and steric properties. These features can influence the compound’s binding affinity and selectivity for biological targets, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN7/c23-15-2-1-3-18(14-15)30-10-12-31(13-11-30)22-28-20-19(25-8-9-26-20)21(29-22)27-17-6-4-16(24)5-7-17/h1-9,14H,10-13H2,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIYAYVNYXIPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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